![molecular formula C15H23ClN2O3 B2589445 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride CAS No. 2418691-01-5](/img/structure/B2589445.png)
2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride”, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The InChI code for a similar compound, 4-(Piperidin-4-ylmethyl)benzamide hydrochloride, is 1S/C13H18N2O.ClH/c14-13(16)12-3-1-10(2-4-12)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2,(H2,14,16);1H .Scientific Research Applications
Therapeutic Potential and Molecular Mechanism
2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride has been explored for its therapeutic implications, particularly in targeting neurological disorders and as a prokinetic agent in gastrointestinal motility disorders. Its pharmacodynamic properties suggest a novel mechanism of action involving the enhancement of acetylcholine release in the myenteric plexus of the gut, without the central depressant or antidopaminergic effects typically associated with similar compounds (McCallum et al., 1988; Wiseman & Faulds, 1994). This points towards its potential application in treating gastrointestinal motility disorders with a favorable tolerability profile.
Chemical Modifications and Derivatives
The structure of 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride lends itself to chemical modifications, leading to the synthesis of derivatives with varied biological activities. For instance, the modification of piperazine derivatives, including the arylpiperazine class, has been shown to exhibit anxiolytic-like, antidepressant, and nootropic activities in animal models, highlighting the compound's utility in generating novel pharmacologically active molecules (Strub et al., 2016).
Role in Drug Metabolism and Pharmacokinetics
The compound and its derivatives' metabolism and pharmacokinetics have been a subject of study, emphasizing the importance of understanding its biotransformation. Studies suggest that arylpiperazine derivatives undergo extensive pre-systemic and systemic metabolism, including N-dealkylation to form 1-aryl-piperazines, which possess various serotonin receptor-related effects. This metabolic pathway underscores the significance of 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride in the development of drugs with central nervous system activity (Caccia, 2007).
properties
IUPAC Name |
2,4-dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-19-12-3-4-13(14(9-12)20-2)15(18)17-10-11-5-7-16-8-6-11;/h3-4,9,11,16H,5-8,10H2,1-2H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGRBKMBPJGXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2CCNCC2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride |
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